5-(2-ethoxyphenyl)-1H-indazole
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Overview
Description
5-(2-ethoxyphenyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethoxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Brominated indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Alkylated indazole derivatives.
Scientific Research Applications
5-(2-ethoxyphenyl)-1H-indazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole
Uniqueness
5-(2-ethoxyphenyl)-1H-indazole is unique due to its indazole core, which provides a distinct set of chemical properties compared to other heterocyclic compounds
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-18-15-6-4-3-5-13(15)11-7-8-14-12(9-11)10-16-17-14/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVYUFWDNPWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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